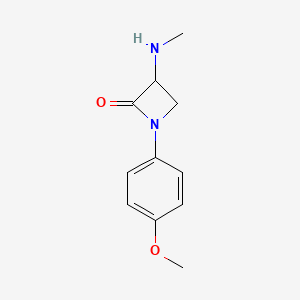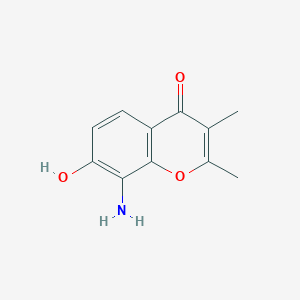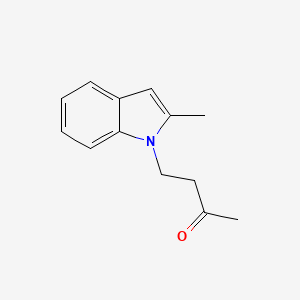![molecular formula C13H15NO B11898202 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS No. 69727-19-1](/img/structure/B11898202.png)
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methylnaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylnaphthalene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires elevated temperatures and pressures to proceed efficiently.
Another method involves the reduction of 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding 2-((2-Methylnaphthalen-1-yl)amino)ethanol.
Industrial Production Methods
Industrial production of 2-((2-Methylnaphthalen-1-yl)amino)ethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient conversion and high purity of the final product.
化学反应分析
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde or 2-((2-Methylnaphthalen-1-yl)amino)acetone.
科学研究应用
2-((2-Methylnaphthalen-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-((2-Methylnaphthalen-1-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde: This compound is an aldehyde derivative and has different reactivity and applications.
2-((2-Methylnaphthalen-1-yl)amino)acetone: This ketone derivative also has distinct properties and uses.
2-((2-Methylnaphthalen-1-yl)amino)propane: This compound has a different carbon chain length and exhibits unique chemical behavior.
The uniqueness of 2-((2-Methylnaphthalen-1-yl)amino)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
69727-19-1 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
InChI 键 |
LLADPAAIILZBQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)





![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)

![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
